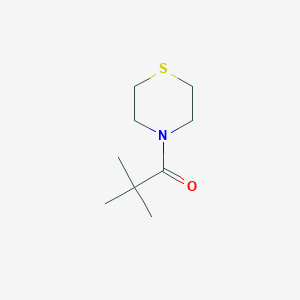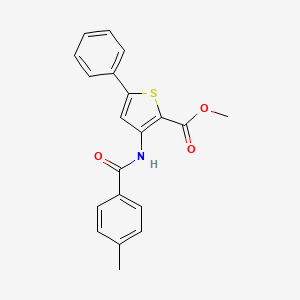![molecular formula C10H18N2O2 B6523332 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one CAS No. 2034454-23-2](/img/structure/B6523332.png)
2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one (MOP) is a synthetic organic compound that belongs to the pyrrolo[3,4-c]pyrrol family of compounds. It has been extensively studied for its potential applications in the fields of medicinal chemistry, materials science and biochemistry. MOP is a highly versatile compound that can be used in a variety of ways, from pharmaceuticals to materials science.
Scientific Research Applications
2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one has been studied extensively for its potential applications in the fields of medicinal chemistry, materials science and biochemistry. In medicinal chemistry, 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one has been used as a building block for the synthesis of a variety of novel drugs and pharmaceuticals. In materials science, 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one has been used as a precursor for the synthesis of a variety of polymers, such as polyurethanes and polyesters. In biochemistry, 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one has been used as a model compound in the study of enzyme-catalyzed reactions and as a substrate for the synthesis of peptides.
Mechanism of Action
2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one has been studied extensively for its potential applications in the fields of medicinal chemistry, materials science and biochemistry. In medicinal chemistry, 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one has been used as a building block for the synthesis of a variety of novel drugs and pharmaceuticals. In materials science, 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one has been used as a precursor for the synthesis of a variety of polymers, such as polyurethanes and polyesters. In biochemistry, 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one has been used as a model compound in the study of enzyme-catalyzed reactions and as a substrate for the synthesis of peptides.
Biochemical and Physiological Effects
2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one has been found to have anti-inflammatory and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
The use of 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one in laboratory experiments has several advantages. One advantage is that it is relatively easy to synthesize, and thus can be used as a starting material in a variety of laboratory experiments. In addition, 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one is a highly versatile compound, and can be used in a variety of ways, from pharmaceuticals to materials science. However, there are some limitations to the use of 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one in laboratory experiments. For example, 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one is a relatively unstable compound, and thus is prone to decomposition and oxidation. In addition, 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one is a relatively expensive compound, and thus can be cost-prohibitive for some laboratory experiments.
Future Directions
2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one has a wide range of potential applications, and thus there are numerous potential future directions for research. One potential future direction is the development of novel drugs and pharmaceuticals based on 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one. In addition, 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one could be used as a precursor for the synthesis of a variety of polymers, such as polyurethanes and polyesters. Furthermore, 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one could be used as a model compound in the study of enzyme-catalyzed reactions and as a substrate for the synthesis of peptides. Finally, 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one could be used to study its potential effects on biochemical and physiological processes, such as the inhibition of acetylcholinesterase and its anti-inflammatory and anti-cancer effects.
Synthesis Methods
2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one can be synthesized using a variety of methods, including the Wittig reaction, the Stille reaction, the Grignard reaction, and the Suzuki reaction. The Wittig reaction is the most commonly used method for the synthesis of 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one, as it is a relatively simple and cost-effective method. The reaction involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields the desired product in high yields and is relatively simple to perform.
properties
IUPAC Name |
2-methoxy-1-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-11-3-8-5-12(6-9(8)4-11)10(13)7-14-2/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZZHGWIPPAVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-1-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B6523249.png)
![methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B6523251.png)
![methyl 4-[2-amino-3-cyano-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl]benzoate](/img/structure/B6523259.png)
![2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523283.png)
![2-amino-4-(4-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523285.png)
![2-amino-6-(2-hydroxyethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523287.png)
![2-amino-4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523289.png)
![2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523300.png)
![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523302.png)
![ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B6523307.png)
![4-{N'-[3-(4-methylphenyl)quinoxalin-2-yl]hydrazinecarbonyl}butanoic acid](/img/structure/B6523309.png)
![N-[(ethylcarbamoyl)amino]pyridine-4-carboxamide](/img/structure/B6523324.png)

